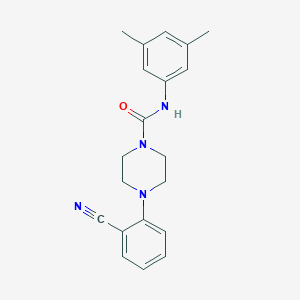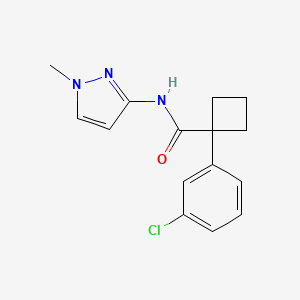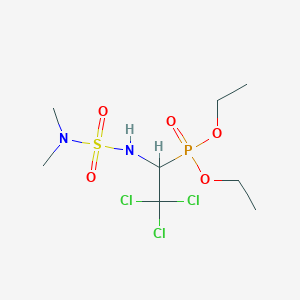
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential medicinal properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide acts on the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. Specifically, 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide binds to the CB1 and CB2 receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues. This binding leads to the activation of signaling pathways that can modulate a variety of physiological processes.
Biochemical and Physiological Effects:
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation, protect against neurotoxicity, and have antitumor effects. It has also been shown to have effects on appetite and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. Additionally, its effects on the endocannabinoid system make it a useful tool for studying the physiological processes that are regulated by this system. However, one limitation of using 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide is that it is a synthetic compound, and its effects may not fully mimic those of endogenous cannabinoids. Additionally, its effects may vary depending on the specific experimental conditions used.
Orientations Futures
There are a number of potential future directions for research on 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide. One area of interest is its potential as a treatment for chronic pain, as preclinical studies have shown promising results in this area. Additionally, more research is needed to fully understand the mechanisms underlying its effects on the endocannabinoid system and how these effects can be harnessed for therapeutic purposes. Finally, there is interest in exploring the potential of 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide as a treatment for a variety of neurological and psychiatric disorders, including anxiety and depression.
Méthodes De Synthèse
The synthesis of 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 1-benzyl-4-piperidone with 2,5-dimethylphenyl isocyanate in the presence of a catalyst. The resulting product is then treated with cyanogen bromide to form the final compound. This synthesis method has been well-established in the scientific community and has been used to produce 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide for research purposes.
Applications De Recherche Scientifique
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide has been studied for its potential medicinal properties in a variety of fields, including pain management, neuroprotection, and cancer treatment. In preclinical studies, 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide has been shown to have analgesic effects, reduce inflammation, and protect against neurotoxicity. It has also been shown to have antitumor effects in vitro and in vivo.
Propriétés
IUPAC Name |
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-11-16(2)13-18(12-15)22-20(25)24-9-7-23(8-10-24)19-6-4-3-5-17(19)14-21/h3-6,11-13H,7-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLNHQCXLSURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)


![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)

![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)


